2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)25-13-16-8-9-18(26-16)19-23-17(12-22)20(27-19)24-10-2-1-3-11-24/h4-9H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZHWKWWPKGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the reaction of 4-chlorophenol with a suitable aldehyde to form 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde.
Formation of the oxazole ring: The furan derivative is then reacted with an appropriate nitrile and amine to form the oxazole ring.
Introduction of the piperidine ring: Finally, the oxazole derivative is reacted with piperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Lipophilicity: The target compound and D301-0147 share identical logP values (5.47), suggesting similar membrane permeability despite differing amine groups (piperidinyl vs. cyclohexylamino) .
Impact of Heterocyclic Cores :
- Oxazole derivatives (target compound, D301-0147) vs. pyrrole (): Oxazole’s electron-deficient nature may enhance interactions with biological targets compared to pyrrole’s electron-rich system .
Role of Substituted Amines: Piperidin-1-yl (target) provides a rigid, six-membered ring with basic nitrogen, whereas benzylamino (D301-0266) introduces aromaticity and bulk, possibly affecting receptor binding .
Chlorophenoxy vs. Thiophene/Other Groups: The 4-chlorophenoxy group in the target compound offers steric hindrance and electron withdrawal, contrasting with thiophene’s electron-rich sulfur atom (), which may alter metabolic stability or target affinity .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule notable for its complex structure, which includes a furan ring, an oxazole ring, and a piperidine moiety. This unique arrangement contributes to its diverse biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.74 g/mol . The structural features that define its reactivity and biological activity include:
- Furan Ring : Contributes to the compound's electron-rich characteristics.
- Oxazole Ring : Implicated in interactions with biological targets.
- Piperidine Moiety : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In studies focusing on cancer cell lines, the compound demonstrated cytotoxic effects against several types of cancer, including prostate and breast cancer. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with key signaling pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can lead to significant biochemical changes within cells, facilitating therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with similar structural features may exhibit different biological activities. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile | Contains a morpholine instead of piperidine | Different biological activity profile due to morpholine structure |
| 2-{5-(pyridin-3-yl)-1,3-thiazole}-5-(piperidin-1-yl)-1,3-oxazole | Thiazole ring instead of furan | Potentially different pharmacological effects |
| 2-{5-(furan-2-yl)-1,3-thiazole}-5-(piperidin-1-yl)-1,3-dioxole | Dioxole ring instead of oxazole | Unique reactivity due to dioxole |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antibiotic agent.
- Cytotoxicity Assay : In vitro assays revealed that the compound induced apoptosis in prostate cancer cell lines at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions.
Furan-Oxazole Core Construction : Start with a [3+2] cycloaddition between a nitrile oxide (derived from 4-chlorophenoxyacetonitrile) and a substituted furan to form the oxazole ring. Similar methodologies are described for ethyl oxazole carboxylate derivatives .
Piperidine Substitution : Introduce the piperidin-1-yl group via nucleophilic substitution at the oxazole C-5 position. highlights analogous substitutions using piperidine in thiazole systems under reflux conditions with DMF as a solvent .
Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) and verify purity via HPLC (≥98% purity, as in ’s assay protocols) .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally related pyrazole-thiazole hybrids in and . Use SHELX software for refinement .
- NMR Analysis : Assign peaks using - and -NMR in deuterated DMSO. Key signals include:
- Oxazole C-4 carbonitrile: ~110–115 ppm (-NMR).
- Piperidine N-CH: δ 2.5–3.5 ppm (-NMR), split due to coupling with adjacent protons .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Compare with ’s carbonitrile-based pesticides (e.g., fipronil) for activity trends .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against positive controls like doxorubicin .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxazole-piperidine coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). achieved 85% yield in DMF at 80°C for 12 hours .
- Catalyst Optimization : Compare bases (KCO, CsCO) and transition-metal catalysts (e.g., Pd(OAc)). Include a table:
| Condition | Solvent | Base/Catalyst | Yield (%) |
|---|---|---|---|
| DMF, 80°C, 12h | DMF | KCO | 72 |
| DMSO, 100°C, 8h | DMSO | CsCO | 85 |
| Toluene, reflux, 24h | Toluene | Pd(OAc) | 58 |
Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to differentiate adjacent protons and carbons. For example, distinguish oxazole C-5 (piperidine-substituted) from furan C-2 signals .
- Variable Temperature NMR : Elevate temperature to 50°C in DMSO-d to reduce signal broadening caused by piperidine ring puckering .
Q. What mechanistic insights can guide SAR studies for this compound?
- Methodological Answer :
- Molecular Docking : Target GABA receptors (homology modeling based on ’s fipronil) to predict binding interactions of the carbonitrile group .
- Electrophysiological Assays : Use patch-clamp techniques on HEK293 cells expressing GABA to validate inhibition/modulation .
- Metabolite Identification : Incubate with liver microsomes (rat/human) and analyze via LC-MS for oxidative metabolites (e.g., piperidine N-oxidation) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. ’s buffer solution (pH 6.5) can mimic physiological conditions .
- LogP Calculation : Compare experimental (HPLC retention time) vs. computational (ChemAxon) values to identify outliers. Adjust substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) to improve hydrophilicity .
Key Considerations
- Methodological Rigor : Emphasized experimental design (solvent/catalyst screening), advanced instrumentation (2D NMR, X-ray), and hypothesis-driven SAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
